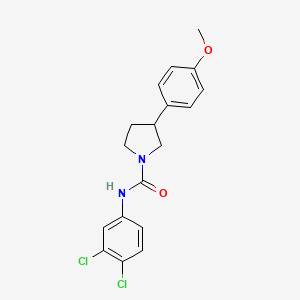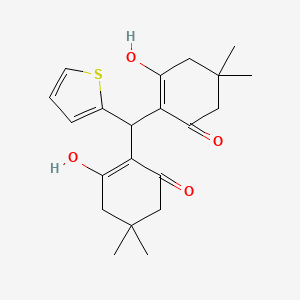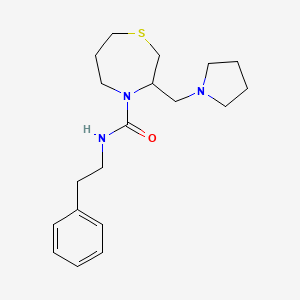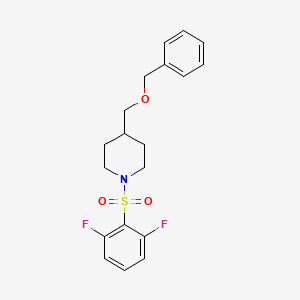
N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18Cl2N2O2 and its molecular weight is 365.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular and Antibacterial Activities
Compounds structurally related to N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been investigated for their potential antitubercular and antibacterial activities. A study by Bodige et al. (2019) explored pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, finding certain compounds to exhibit potent anti-TB activity and significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus.
Molecular Interaction Studies
Research by Shim et al. (2002) investigated the molecular interactions of a compound structurally similar to this compound with the CB1 cannabinoid receptor. This study involved conformational analysis and developing pharmacophore models, contributing to our understanding of receptor-ligand interactions in drug design.
Synthesis and Characterization of Polyamides
The synthesis and characterization of polyamides, which include structures related to this compound, have been a focus of research. Studies such as those by Choi and Jung (2004) and Yang et al. (1999) highlight the development of new aromatic polyamides with various functional groups, assessing their thermal stability, solubility, and potential applications in materials science.
Electrochromic Properties
The electrochromic properties of aromatic polyamides, related to this compound, were explored by Chang and Liou (2008). They synthesized novel polymers with pendent dimethoxy-substituted triphenylamine units, examining their UV-vis absorption, photoluminescence, and electrochromic properties, which are critical for applications in optoelectronic devices.
Crystal Chemistry and Conformational Analysis
The crystal chemistry and conformational analysis of solvated pyrrolidine carboxamides, closely related to this compound, have been subjects of research. For instance, Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated pyrrolidine carboxamide derivative, focusing on its potential as an antineoplastic agent.
Synthesis for PET Radiotracers
A study by Katoch-Rouse and Horti (2003) involved the synthesis of a compound structurally similar to this compound for use as a PET radiotracer. This research highlights the potential application of such compounds in neuroimaging and the study of cannabinoid receptors.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-24-15-5-2-12(3-6-15)13-8-9-22(11-13)18(23)21-14-4-7-16(19)17(20)10-14/h2-7,10,13H,8-9,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTYJYLMPQWVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl]ethan-1-one](/img/structure/B2753685.png)

![N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753687.png)
![2-[1-(4-Fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2753688.png)

![2-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2753691.png)



![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2753702.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2753703.png)

![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)

